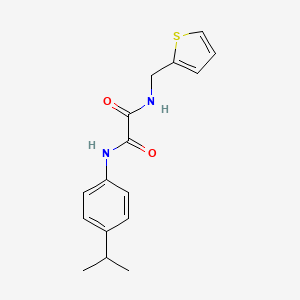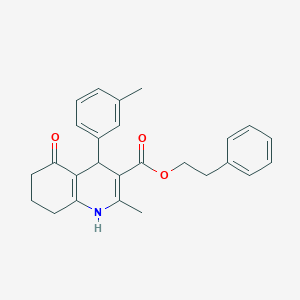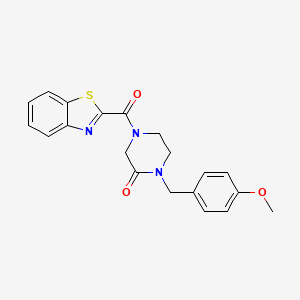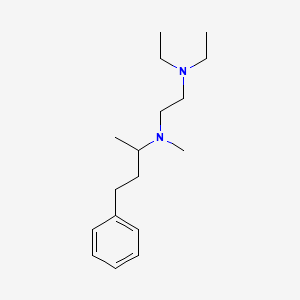
N-(4-isopropylphenyl)-N'-(2-thienylmethyl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-isopropylphenyl)-N'-(2-thienylmethyl)ethanediamide, also known as ITM, is a chemical compound that has been studied extensively for its potential applications in scientific research. ITM is a member of the class of compounds known as cannabinoids, which are known to have a wide range of biological effects.
作用機序
The mechanism of action of N-(4-isopropylphenyl)-N'-(2-thienylmethyl)ethanediamide is not fully understood, but it is thought to interact with the endocannabinoid system in the body. The endocannabinoid system is a complex network of receptors and signaling molecules that is involved in a wide range of physiological processes, including pain sensation, mood regulation, and immune function.
Biochemical and Physiological Effects
N-(4-isopropylphenyl)-N'-(2-thienylmethyl)ethanediamide has been shown to have a wide range of biochemical and physiological effects. Some of the effects that have been observed in animal studies include reduced inflammation, reduced pain sensation, and reduced tumor growth. N-(4-isopropylphenyl)-N'-(2-thienylmethyl)ethanediamide has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One of the advantages of using N-(4-isopropylphenyl)-N'-(2-thienylmethyl)ethanediamide in lab experiments is that it has been extensively studied and its effects are well understood. This makes it a useful tool for researchers who are interested in studying the endocannabinoid system and its role in various physiological processes. However, one limitation of using N-(4-isopropylphenyl)-N'-(2-thienylmethyl)ethanediamide in lab experiments is that it can be difficult to obtain and is relatively expensive.
将来の方向性
There are many potential future directions for research on N-(4-isopropylphenyl)-N'-(2-thienylmethyl)ethanediamide. One area of research that is currently being explored is the development of new drugs that are based on the structure of N-(4-isopropylphenyl)-N'-(2-thienylmethyl)ethanediamide. These drugs may have improved therapeutic properties and may be more effective than N-(4-isopropylphenyl)-N'-(2-thienylmethyl)ethanediamide itself. Another area of research is the development of new methods for synthesizing N-(4-isopropylphenyl)-N'-(2-thienylmethyl)ethanediamide that are more efficient and cost-effective. Finally, researchers are interested in exploring the potential applications of N-(4-isopropylphenyl)-N'-(2-thienylmethyl)ethanediamide in the treatment of various diseases and disorders, including cancer, inflammation, and neurological disorders.
合成法
N-(4-isopropylphenyl)-N'-(2-thienylmethyl)ethanediamide can be synthesized using a variety of methods, including chemical synthesis and biosynthesis. Chemical synthesis involves the use of chemical reactions to create the compound, while biosynthesis involves the use of living organisms to produce the compound.
科学的研究の応用
N-(4-isopropylphenyl)-N'-(2-thienylmethyl)ethanediamide has been studied extensively for its potential applications in scientific research. Some of the areas of research that N-(4-isopropylphenyl)-N'-(2-thienylmethyl)ethanediamide has been studied in include neurobiology, pharmacology, and medicinal chemistry. N-(4-isopropylphenyl)-N'-(2-thienylmethyl)ethanediamide has been shown to have a wide range of biological effects, including anti-inflammatory, analgesic, and anti-tumor effects.
特性
IUPAC Name |
N'-(4-propan-2-ylphenyl)-N-(thiophen-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-11(2)12-5-7-13(8-6-12)18-16(20)15(19)17-10-14-4-3-9-21-14/h3-9,11H,10H2,1-2H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJDWDCQLJRKQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00367504 |
Source


|
| Record name | N'-(4-propan-2-ylphenyl)-N-(thiophen-2-ylmethyl)oxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00367504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4-propan-2-ylphenyl)-N-(thiophen-2-ylmethyl)oxamide | |
CAS RN |
6178-05-8 |
Source


|
| Record name | N'-(4-propan-2-ylphenyl)-N-(thiophen-2-ylmethyl)oxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00367504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![cyclohexyl N-(3-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B4960750.png)


![4-methoxy-N-(1-{1-[(5-methyl-2-thienyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4960765.png)
![methyl 3-{[(5-butyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B4960769.png)
![3-methyl-N-({5-[(4-nitrobenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B4960781.png)

![2-({[3,5-bis(ethoxycarbonyl)-4-methyl-2-thienyl]amino}carbonyl)-6-nitrobenzoic acid](/img/structure/B4960790.png)
![3-{1-[(5-chloro-2-thienyl)methyl]-4-piperidinyl}-N-(2,4-dimethoxyphenyl)propanamide](/img/structure/B4960801.png)
![4-biphenylyl[2-(4-morpholinylcarbonyl)phenyl]methanone](/img/structure/B4960807.png)
![3-[(2-phenyl-1,3-thiazolidin-3-yl)carbonyl]pyridine](/img/structure/B4960814.png)
![N-(4-methoxyphenyl)-2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4960832.png)
